
13-Dihydrocarminomycin
Descripción
Historical Context of Anthracycline Discovery and Academic Significance
The history of anthracyclines began in the mid-20th century with the isolation of pigmented compounds from Streptomyces bacteria. uniroma1.it The first of these to be identified was rhodomycin A in 1951. nih.gov However, the field gained significant momentum in the early 1960s with the discovery of daunorubicin (also known as daunomycin) from Streptomyces peucetius. wikipedia.orgresearchgate.netresearchgate.net This discovery was a landmark event in oncology, as clinical trials soon demonstrated its effectiveness against acute leukemia and lymphomas. researchgate.netresearchgate.net
Shortly after, a mutated strain of the same bacterium, S. peucetius var. caesius, was found to produce doxorubicin. wikipedia.orgwikipedia.org Doxorubicin differed from daunorubicin by only a single hydroxyl group but showed a much broader spectrum of activity against various solid tumors, leukemias, and lymphomas. wikipedia.org The success of these first-generation anthracyclines sparked intense academic and industrial interest, leading to the isolation and synthesis of thousands of analogues in an effort to find compounds with improved efficacy. wikipedia.org Anthracyclines are chemically defined by a tetracyclic aglycone core linked to a daunosamine sugar moiety; their primary mechanism of action involves intercalating into DNA and inhibiting the enzyme topoisomerase II. nih.govwikipedia.org Their profound impact on cancer treatment has secured their place as some of the most effective anticancer agents ever developed. wikipedia.org
Role of 13-Dihydrocarminomycin as a Key Intermediate in Anthracycline Biosynthesis
This compound is a naturally occurring anthracycline that functions as a key metabolic intermediate in the biosynthesis of other prominent anthracyclines, particularly carminomycin and daunorubicin. smolecule.comuniprot.org It is primarily recognized as a major metabolite of carminomycin. smolecule.commedchemexpress.com The biosynthesis occurs in Streptomyces species, and the conversion steps involving this compound are catalyzed by specific enzymes. smolecule.compsu.edu
The central enzyme in this part of the pathway is DoxA, a versatile cytochrome P-450 monooxygenase. nih.govasm.org The formation of this compound occurs when DoxA catalyzes the C-13 hydroxylation of the precursor 13-deoxycarminomycin. uniprot.orgnih.govresearchgate.net Subsequently, the same DoxA enzyme oxidizes the newly formed hydroxyl group of this compound at the C-13 position to a keto group, yielding carminomycin. uniprot.orgasm.orgnih.gov A parallel sequence of reactions occurs in the biosynthesis of daunorubicin, where DoxA first converts 13-deoxydaunorubicin to 13-dihydrodaunorubicin, and then oxidizes the latter to daunorubicin. asm.orgresearchgate.net
Another enzyme, the methyltransferase DauK, has been shown in vitro to methylate the 4-hydroxyl group of this compound to produce 13-dihydrodaunorubicin. uniprot.org However, research suggests that in the primary biosynthetic route to daunorubicin, the methylation step likely occurs before the DoxA-catalyzed oxidations. asm.org
The enzymatic conversions involving this compound are summarized below:
Precursor | Enzyme | Product | Reaction Type |
13-Deoxycarminomycin | DoxA | This compound | C-13 Hydroxylation |
This compound | DoxA | Carminomycin | C-13 Oxidation |
This compound | DauK (in vitro) | 13-Dihydrodaunorubicin | 4-O-Methylation |
Overview of Academic Research Trajectories for this compound
Academic research on this compound is primarily focused on its integral role in biosynthetic pathways. Scientists study this intermediate to unravel the precise mechanisms of anthracycline production in Streptomyces. A common research strategy involves creating genetically engineered or "blocked" mutants of S. peucetius that are unable to perform the subsequent conversion step, causing them to accumulate this compound. psu.edubocsci.com Analyzing these mutants helps to confirm the function of specific genes, like doxA, and to map the biosynthetic sequence. psu.edu
A significant area of investigation has been the characterization of the DoxA enzyme. nih.govasm.org Research has involved purifying the recombinant enzyme and studying its kinetics and substrate specificity. These studies have revealed that DoxA can catalyze multiple oxidative steps in the pathway and acts on a range of anthracycline substrates. nih.govasm.orgnih.gov Kinetic data from these studies provide quantitative insights into the efficiency of these conversions. nih.govasm.org
While this compound itself exhibits only weak antitumor activity compared to clinically used anthracyclines like doxorubicin, its biological properties are still of academic interest. smolecule.commedchemexpress.com Studying its interaction with DNA and its level of cytotoxicity helps researchers understand the structure-activity relationships within the anthracycline family, highlighting how small molecular modifications can drastically alter biological potency. smolecule.com Furthermore, as a stable metabolite of carminomycin, it is used in pharmacological studies to track the metabolic fate and biotransformation of its parent compound. ebi.ac.ukmedchemexpress.com
Enzymatic Kinetics of DoxA with Anthracycline Substrates
The efficiency of the DoxA enzyme in converting various precursors has been quantified. The kcat/Km value represents the catalytic efficiency of an enzyme.
Substrate | kcat/Km (M⁻¹·s⁻¹) |
13-Deoxydaunorubicin | 22,000 nih.govasm.org |
13-Dihydrodaunorubicin | 14,000 nih.govasm.org |
This compound | 280 nih.govasm.orgbocsci.com |
Daunorubicin | 130 nih.govasm.orgbocsci.com |
Propiedades
Fórmula molecular |
C26H29NO10 |
---|---|
Peso molecular |
515.5 g/mol |
Nombre IUPAC |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H29NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9-10,13,15-16,21,28-30,32,34-35H,6-8,27H2,1-2H3/t9-,10?,13-,15-,16-,21+,26-/m0/s1 |
Clave InChI |
YXBSCYMMPXQFDS-XELZYMDQSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O |
Sinónimos |
carminomycinol dihydrocarminomycin |
Origen del producto |
United States |
Q & A
Q. What analytical techniques are recommended to identify and characterize 13-Dihydrocarminomycin in biological samples?
To confirm the presence of this compound, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise separation and identification. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly to distinguish the 13-dihydro configuration from its parent compound, Carminomycin. Quantitative analysis can be performed using UV-Vis spectrophotometry at wavelengths specific to anthracycline absorption bands (e.g., 495 nm) .
Q. How does the antitumor activity of this compound compare to Carminomycin, and what experimental models are appropriate for such comparisons?
In vitro cytotoxicity assays (e.g., MTT or SRB assays) using human cancer cell lines (e.g., MCF-7, HepG2) are standard for comparing IC50 values. In vivo studies should utilize xenograft mouse models, with tumor volume reduction and survival rates as endpoints. Note that this compound exhibits weaker activity due to reduced redox activity at the 13-position, as shown in metabolic studies .
Q. What methodologies are used to study the metabolic pathways of this compound in vivo?
Radiolabeled tracer studies (e.g., ¹⁴C or ³H labeling) combined with liquid scintillation counting can track metabolite distribution. For enzymatic pathways, recombinant bacterial systems (e.g., Streptomyces lividans expressing DoxA) are effective for identifying oxidation/reduction steps. Tissue homogenates should be analyzed using enzyme-specific inhibitors (e.g., NADPH-dependent reductases) to isolate pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic roles (e.g., DoxA) during this compound bioconversion?
Q. What experimental designs are optimal for investigating the redox instability of this compound in physiological environments?
Controlled redox potential (Eh) studies using electrochemical cells can simulate intracellular conditions. Spectrophotometric monitoring of anthracycline quinone/hydroquinone transitions at varying pH and oxygen levels is recommended. For in situ analysis, electron paramagnetic resonance (EPR) can detect free radical intermediates generated during redox cycling .
Q. How can structure-activity relationship (SAR) studies improve the therapeutic index of this compound analogs?
Modify the aglycone core via semi-synthetic approaches (e.g., introducing halogen or methyl groups at C-4 or C-11) and evaluate changes in DNA intercalation efficiency using thermal denaturation assays. Computational modeling (e.g., molecular docking with topoisomerase II-DNA complexes) can predict binding affinity alterations. Validate toxicity profiles in zebrafish embryos to assess cardiac safety .
Q. What strategies address the inconsistent bioavailability of this compound in preclinical models?
Liposomal encapsulation or PEGylation can enhance solubility and circulation time. Pharmacokinetic studies should compare intravenous vs. intraperitoneal administration in rodents, with plasma concentration-time curves analyzed via non-compartmental modeling. Tissue distribution can be quantified using LC-MS/MS .
Q. How should researchers design experiments to differentiate nonspecific reductase activity from enzyme-catalyzed this compound reduction?
Use purified reductases (e.g., carbonyl reductase 1) in vitro and compare reaction kinetics with crude cellular lysates. Inhibitor studies (e.g., quercetin for AKR1C3) and siRNA knockdown in cell lines can isolate specific enzymatic contributions. Metabolite profiling via UPLC-QTOF-MS is critical to identify byproducts .
Methodological Guidelines
- Data Validation : Ensure statistical rigor by reporting means ± SEM with n ≥ 3 biological replicates. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for tumor model reporting, including randomization and blinding protocols .
- Literature Synthesis : Cross-reference findings with anthracycline databases (e.g., PubChem, ChEMBL) to contextualize novel results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.